![molecular formula C17H28N2O3S B216269 N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide, commonly known as DPS, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide drugs and is known to exhibit potent biological activities.
Scientific Research Applications
DPS has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DPS has been shown to exhibit potent anti-inflammatory, analgesic, and anticonvulsant activities. It has also been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, DPS has been shown to possess herbicidal and insecticidal activities, making it a potential candidate for the development of new pesticides. In material science, DPS has been used as a building block for the synthesis of novel polymers with unique properties.
Mechanism of Action
The mechanism of action of DPS is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DPS has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain ion channels in the brain, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects
DPS has been shown to exhibit potent biological activities in various in vitro and in vivo studies. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, DPS has been shown to exhibit anticonvulsant effects in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
One of the main advantages of DPS is its potent biological activities, making it a potential candidate for the development of new drugs. Its simple synthetic method and high degree of purity also make it an attractive compound for lab experiments. However, one of the limitations of DPS is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the research and development of DPS. One area of interest is the development of new drugs based on the structure of DPS. Another area of interest is the investigation of DPS as a potential pesticide for agricultural use. In addition, the synthesis of novel polymers based on the structure of DPS could lead to the development of new materials with unique properties. Overall, the potential applications of DPS are vast, and further research is needed to fully understand its biological activities and potential uses.
Synthesis Methods
The synthesis of DPS involves the reaction between 4-aminophenyl-2,2-dimethylpropanamide and dipropyl sulfamate in the presence of a base catalyst. The reaction yields DPS as a white crystalline solid with a high degree of purity. The synthetic method is relatively simple and can be easily scaled up for large-scale production.
properties
Product Name |
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide |
|---|---|
Molecular Formula |
C17H28N2O3S |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C17H28N2O3S/c1-6-12-19(13-7-2)23(21,22)15-10-8-14(9-11-15)18-16(20)17(3,4)5/h8-11H,6-7,12-13H2,1-5H3,(H,18,20) |
InChI Key |
DAIBBIQMQSGXTM-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



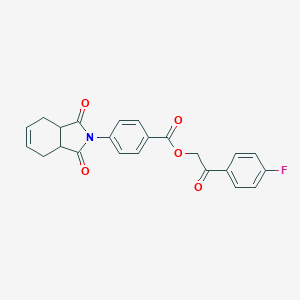
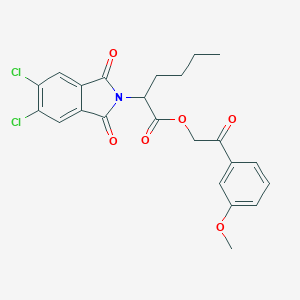
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide](/img/structure/B216189.png)
![3-bromo-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216191.png)
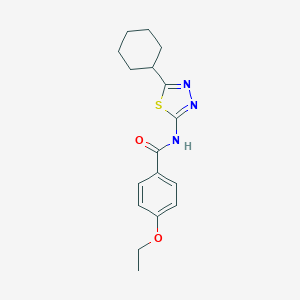
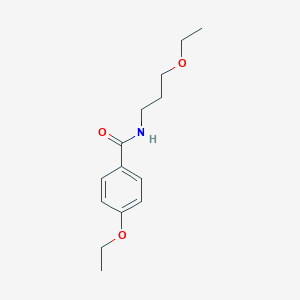
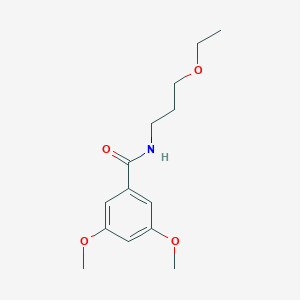
![2,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216198.png)
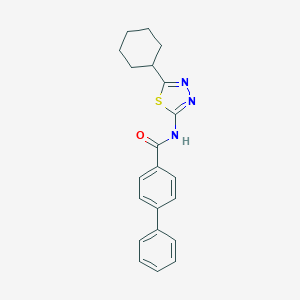
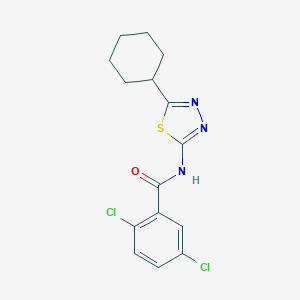
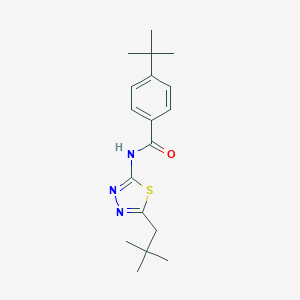
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216207.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216208.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216209.png)